molecular formula C25H26N4O3 B11207293 N-benzyl-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-benzyl-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11207293
M. Wt: 430.5 g/mol
InChI Key: OXDVAIFIUGQRGU-UHFFFAOYSA-N
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Description

N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl and methoxypropyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxypropyl groups using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-benzyl-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H26N4O3/c1-32-14-8-13-28-18-27-23-21(20-11-6-3-7-12-20)16-29(24(23)25(28)31)17-22(30)26-15-19-9-4-2-5-10-19/h2-7,9-12,16,18H,8,13-15,17H2,1H3,(H,26,30)

InChI Key

OXDVAIFIUGQRGU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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